chemical structure and properties of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine
chemical structure and properties of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine, a substituted arylpiperazine, represents a significant scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential pharmacological relevance. Arylpiperazine derivatives are a well-established class of compounds with a broad spectrum of central nervous system activities, primarily attributed to their interaction with dopaminergic and serotonergic receptors. This document collates available data and provides insights into the synthesis, characterization, and potential therapeutic applications of this specific molecule, serving as a valuable resource for researchers in drug discovery and development.
Chemical Identity and Structure
{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine is a complex organic molecule featuring a central piperazine ring linking a 3,5-dimethoxybenzoyl group and a 4-aminophenyl group.
Molecular Structure:
Caption: 2D Chemical Structure of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine | |
| Synonym | 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]aniline | [1] |
| CAS Number | 892712-64-0 | |
| Molecular Formula | C19H23N3O3 | [2] |
| Molecular Weight | 341.41 g/mol | [2] |
| MDL Number | MFCD08133174 | [2] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine are not extensively available in public literature. However, based on the properties of structurally similar arylpiperazine derivatives, the following can be inferred:
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale/Reference |
| Melting Point | Expected to be a solid at room temperature with a distinct melting point. Similar arylpiperazine derivatives often have melting points in the range of 100-200 °C. | General knowledge of similar compounds. |
| Solubility | Likely soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. Solubility in aqueous solutions is expected to be low. | General properties of arylpiperazines. |
| pKa | The presence of the basic amine and piperazine nitrogens suggests the compound will have at least two pKa values. | General chemical principles. |
| LogP | The molecule possesses both lipophilic (aryl rings) and hydrophilic (amine, piperazine) moieties, suggesting a moderate LogP value. | General chemical principles. |
Synthesis and Characterization
A specific, detailed synthesis protocol for {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine is not explicitly detailed in readily available literature. However, a general and logical synthetic approach can be proposed based on established methodologies for analogous arylpiperazine compounds. The synthesis would likely involve a nucleophilic substitution or an amidation reaction.
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (Hypothetical):
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Dissolution of Reactant: Dissolve 1-(4-aminophenyl)piperazine in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the reaction mixture to act as an acid scavenger.
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Acylation: Slowly add a solution of 3,5-dimethoxybenzoyl chloride in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
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Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: Upon completion, quench the reaction with water or a mild aqueous base. Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).
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Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product using column chromatography on silica gel or recrystallization from a suitable solvent system to yield the pure {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine.
Characterization Techniques:
The structural confirmation of the synthesized compound would be achieved through a combination of spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the molecule.
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Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present, such as the N-H stretch of the amine, C=O stretch of the amide, and C-O stretches of the methoxy groups.
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Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.
Potential Pharmacological Properties and Therapeutic Applications
While specific pharmacological data for {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine is not available, the arylpiperazine scaffold is a well-known pharmacophore that targets monoamine G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[3]
Mechanism of Action (Predicted):
Based on the structural similarity to other known psychoactive arylpiperazines, this compound is predicted to exhibit affinity for one or more of the following receptors:
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Serotonin Receptors (5-HT): Many arylpiperazines are potent ligands for various 5-HT receptor subtypes. For instance, compounds with a methoxyphenylpiperazine moiety have shown high affinity for 5-HT1A receptors, often acting as agonists or partial agonists, which is associated with anxiolytic and antidepressant effects.[4] They can also exhibit antagonist activity at 5-HT2A receptors, a property shared by many atypical antipsychotics.[5]
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Dopamine Receptors (D): The arylpiperazine moiety is also a common feature in ligands for dopamine D2, D3, and D4 receptors.[5] Antagonism at these receptors is a key mechanism for the therapeutic effects of antipsychotic drugs used in the treatment of schizophrenia and other psychotic disorders.
The presence of the 3,5-dimethoxybenzoyl group and the 4-aminophenyl group will modulate the binding affinity and selectivity of the molecule for these receptors compared to other known arylpiperazines.
Potential Therapeutic Applications:
Given its predicted interaction with key neurotransmitter receptors, {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine could be investigated for its potential in treating a range of central nervous system disorders, including:
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Anxiety and Depression: Through potential agonism or partial agonism at 5-HT1A receptors.[4]
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Schizophrenia and Psychosis: Through potential antagonism at dopamine D2-like and serotonin 5-HT2A receptors.[5]
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Other Neurological and Psychiatric Disorders: The complex pharmacology of arylpiperazines suggests potential utility in other conditions where dopaminergic and serotonergic systems are implicated.
Workflow for Pharmacological Evaluation:
Caption: A typical workflow for the pharmacological evaluation of a novel CNS-active compound.
Analytical Methodologies
The quantification and purity assessment of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine in various matrices, such as in bulk drug substance or biological fluids, would rely on modern analytical techniques.
High-Performance Liquid Chromatography (HPLC):
HPLC is the most common method for the analysis of non-volatile and thermally labile compounds like arylpiperazines.
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Method: A reversed-phase HPLC method using a C18 column would be suitable. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
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Detection: UV detection would be appropriate due to the presence of aromatic rings in the molecule. For higher sensitivity and selectivity, especially in biological matrices, mass spectrometric detection (LC-MS) would be the preferred method.
Gas Chromatography (GC):
GC could also be employed, potentially after derivatization to increase the volatility and thermal stability of the analyte.
Conclusion
{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine is a molecule of significant interest within the field of medicinal chemistry due to its core arylpiperazine structure, a scaffold with proven central nervous system activity. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a strong rationale for its potential pharmacological activity based on the extensive research on structurally related compounds. The predicted affinity for dopamine and serotonin receptors suggests its potential as a lead compound for the development of novel therapeutics for psychiatric and neurological disorders. Further experimental validation of its synthesis, physicochemical properties, and pharmacological profile is warranted to fully elucidate its therapeutic potential.
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